molecular formula C12H13NO2 B1666334 Indole-3-butyric acid CAS No. 133-32-4

Indole-3-butyric acid

Cat. No.: B1666334
CAS No.: 133-32-4
M. Wt: 203.24 g/mol
InChI Key: JTEDVYBZBROSJT-UHFFFAOYSA-N
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Description

It is a plant hormone belonging to the auxin family and is widely used in horticulture to promote root formation in plant cuttings . Indole-3-butyric acid is naturally occurring in some plants but is also synthesized for commercial use.

Mechanism of Action

Target of Action

IBA primarily targets plant cells, where it binds to hormone receptors to form complexes that recognize hormone signals . This interaction triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes .

Mode of Action

IBA is an auxin precursor that is converted to indole-3-acetic acid (IAA) in a peroxisomal β-oxidation process . This conversion process is crucial for the regulation of auxin levels, which are necessary for the proper development of plant organs . IBA and its conjugates can also be transported in plants, contributing to the spatiotemporal regulation of auxin levels .

Biochemical Pathways

IBA affects several biochemical pathways. It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . The conversion of IBA to IAA is a key part of this process, contributing to auxin homeostasis and influencing various developmental processes .

Pharmacokinetics

The pharmacokinetics of IBA involve its conversion to IAA and its transport within the plant. Altered IBA-to-IAA conversion can lead to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways . The transport of IBA and its conjugates within the plant is also an important aspect of its pharmacokinetics .

Result of Action

The action of IBA results in various molecular and cellular effects. It promotes root formation in cuttings and has been shown to produce a higher yield of roots compared to other auxins . Altered IBA-to-IAA conversion can lead to multiple plant defects , indicating the significant role of IBA in plant growth and development.

Action Environment

The action of IBA is influenced by environmental factors. For instance, IBA has broad application prospects in improving crop resistance to abiotic stress . It enhances the growth and development of food crops and ornamentals when applied to soil, cuttings, or leaves .

Biochemical Analysis

Biochemical Properties

Indole compounds like IBA have unique properties of mimicking peptide structures and reversible binding to enzymes, making them valuable in the regulation of plant growth . They stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant . IBA is thought to be a precursor of indole-3-acetic acid (IAA) through β oxidation pathway .

Cellular Effects

IBA has a variety of effects on plant growth and development . It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . IBA also has a positive impact on a cellular level, by preventing oxidative stress injury .

Molecular Mechanism

The conversion of IBA to IAA then suggests that IBA works as a storage sink for IAA in plants .

Temporal Effects in Laboratory Settings

IBA is more stable than IAA under various light and temperature conditions, both in solution and in vivo . This stability contributes to its efficacy in root initiation, making it important in commercial and agricultural settings .

Dosage Effects in Animal Models

In a study on pearl gentian grouper, the growth performance of the group with 2.4 g/kg IBA added to their diet was significantly higher than that of the non-added group . The group with IBA additions equal to or more than 2.4 g/kg had longer intestinal folds and more absorptive cells .

Metabolic Pathways

IBA is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process . In Arabidopsis, altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .

Transport and Distribution

Like IAA, IBA and its conjugates can be transported in plants, yet many IBA carriers still need to be identified . In Arabidopsis, we have identified IBA transporters, including the pleiotropic drug resistance (PDR) members of the G subfamily of ATP-binding cassette transporter (ABCG) family, the TRANSPORTER OF IBA1 (TOB1) member of the major facilitator superfamily (MFS) family .

Subcellular Localization

IBA is metabolized into free IAA in peroxisomes in a multistep process similar to fatty acid β-oxidation . This suggests that peroxisomes are the subcellular location for IBA-to-IAA conversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-butyric acid can be synthesized through various methods. One common synthetic route involves the reaction of indole with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of this compound with methanol, followed by hydrolysis to yield the free acid. This method allows for large-scale production and is cost-effective .

Chemical Reactions Analysis

Types of Reactions: Indole-3-butyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-3-acetic acid, a more active form of auxin.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indole-3-butyric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: The most abundant naturally occurring auxin in plants, known for its role in promoting cell elongation and division.

    α-Naphthalene acetic acid: A synthetic auxin that is more effective than indole-3-butyric acid in promoting rooting.

    2,4-Dichlorophenoxyacetic acid: Another synthetic auxin used primarily as a herbicide.

Uniqueness: this compound is unique in its ability to be converted into indole-3-acetic acid, making it a valuable tool in horticulture for promoting root formation. Its relatively low toxicity and effectiveness at low concentrations make it a preferred choice for many applications .

Properties

IUPAC Name

4-(1H-indol-3-yl)butanoic acid
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InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)
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InChI Key

JTEDVYBZBROSJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O
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Molecular Formula

C12H13NO2
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DSSTOX Substance ID

DTXSID8032623
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Molecular Weight

203.24 g/mol
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Physical Description

White or slightly yellow solid; [Merck Index] Off-white powder; [MSDSonline], Solid
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Solubility

In benzene: >1000 g/L; in acetone, ethanol, diethyl ether: 30-100 g/L; in chloroform: 0.01-1 g/L, In water, 250 mg/L @ 20 °C, 0.25 mg/mL at 20 °C
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Vapor Pressure

0.00000117 [mmHg], Vapor pressure: <0.01 mPa (<8X10-8 mm Hg) @ 25 °C, 1.8X10-6 mm Hg @ 25 °C /Estimated/
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Color/Form

White to slightly yellow crystals, White to tan powder or crystalline solid

CAS No.

133-32-4
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Melting Point

124.5 °C
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Synthesis routes and methods

Procedure details

The expression of the TG-1 F cells on pMORPHx9-FS-coded Fab fragments in E. coli was performed in shaking bottle cultures with 0.75 l of 2×TY medium and 34 μg/ml of chloramphenicol. After induction with 0.75 mmol of IPTG, the cells were cultivated for 16 hours at 30° C. As an alternative, Fab clones, which had been obtained from the second maturation pool 2, were induced with 0.1 mmol of IPTG and then cultivated at 22° C. Periplasmatic extracts from cell pellets were produced by osmotic shock, and the Fab fragments were isolated by Strep-Tactin® chromatography (IBA, Göttingen, Germany). The apparent molecular weights were determined by size-exclusion chromatography (SEC) with calibrating standards. The concentrations were determined by UV spectrometry.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Indole-3-butyric acid (IBA) and what is its primary function in plants?

A1: this compound (IBA) is a naturally occurring plant growth regulator belonging to the auxin class. It plays a crucial role in plant growth and development, primarily by promoting root formation. [, ]

Q2: How does IBA differ from Indole-3-acetic acid (IAA), another well-known auxin?

A2: While both IBA and IAA are auxins, they differ in their transport and metabolic pathways within the plant. IBA acts as a precursor to IAA and is converted to IAA in specific plant tissues. This conversion is crucial for certain developmental processes, including lateral root development and root gravitropism. [, , ]

Q3: Can you elaborate on the mechanism of action of IBA in promoting root formation?

A3: Although the exact mechanism is still under investigation, research suggests that IBA stimulates root formation by influencing cell division and differentiation in the root initiation zone. This process involves complex signaling cascades, potentially involving molecules like nitric oxide (NO) and hydrogen peroxide (H2O2). [, ]

Q4: How is IBA transported within plants? Is it transported differently than IAA?

A4: Studies using stable isotope labeling techniques have shown that IBA transport in Arabidopsis hypocotyls is significantly lower than IAA transport. Additionally, IBA transport appears to be independent of the auxin transport inhibitor N-1-naphthylphthalamic acid, suggesting a distinct transport mechanism from IAA. []

Q5: What are the practical applications of IBA in agriculture and horticulture?

A5: IBA is widely used as a rooting hormone in plant propagation. It is commercially available in various formulations, including powders and solutions, and is applied to cuttings to stimulate adventitious root formation. This promotes faster and more efficient rooting, contributing to successful plant propagation. [, , , , , ]

Q6: Are there any studies demonstrating the effectiveness of IBA in rooting difficult-to-propagate plant species?

A6: Yes, research has shown IBA's efficacy in promoting root development in various plant species. For instance, in hybrid hazelnuts, a concentration of 2 g/L IBA in a 50% ethanol solution proved optimal for rooting cuttings. Additionally, IBA has been successfully used in the micropropagation of challenging species like Curculigo latifolia, Achillea biebersteinii, and Campanula velebitica. [, , , ]

Q7: How does the concentration of IBA affect its root-promoting activity?

A7: The optimal IBA concentration for rooting varies depending on the plant species and cultivar. Studies on various species, including hybrid hazelnuts, blueberries, and wax apples, have identified specific optimal concentrations for maximizing rooting success. It's crucial to determine the appropriate concentration for each species to avoid potential negative effects on root development. [, , ]

Q8: What is the role of rooting media in conjunction with IBA treatment?

A8: The rooting medium also significantly impacts the efficacy of IBA treatment. Research on wax apple air layering showed that vermicompost as a rooting medium, combined with 2000 mg/L IBA, resulted in the best root initiation, growth, and survival rate. Selecting the appropriate rooting medium is crucial for optimizing IBA's effects. []

Q9: Are there any other factors, besides concentration and rooting media, that influence the effectiveness of IBA treatment?

A9: Yes, factors like cutting type (terminal or basal), time of year (seasonal variations), and the physiological state of the cutting can influence IBA efficacy. For instance, studies on Prunus species found that the highest rooting frequency occurred in specific months, and cutting position significantly impacted rooting success. []

Q10: Can you describe the chemical structure of IBA?

A10: IBA (C12H13NO2) is an indole derivative with a butyric acid side chain attached to the indole ring. Its molecular weight is 203.24 g/mol. Spectroscopic data, including NMR and mass spectrometry, can further characterize its structure. [, , , ]

Q11: What is known about the stability and formulation of IBA?

A11: IBA's stability can be affected by factors such as pH, temperature, and light exposure. Formulation strategies, such as encapsulation or the use of specific carriers, are being explored to improve its stability and solubility, potentially enhancing its efficacy and shelf-life. [, , ]

Q12: Are there any environmental concerns associated with the use of IBA?

A12: While IBA is generally considered safe for agricultural use, it's essential to use it responsibly and follow recommended guidelines. Research on its environmental impact, degradation pathways, and potential for bioaccumulation is crucial for ensuring sustainable and environmentally friendly applications. [, ]

Q13: Can you discuss the role of computational chemistry in understanding IBA's mechanism of action and developing new auxin analogs?

A13: Computational methods, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can provide insights into IBA's interaction with its target proteins and predict the activity of novel auxin analogs. This can contribute to the development of more effective and targeted plant growth regulators. [, , ]

Q14: What is the historical context of IBA research?

A14: Research on IBA and its role in plant growth and development has been ongoing for several decades. Early studies focused on identifying its presence in plants and understanding its role as a precursor to IAA. Subsequent research explored its applications in agriculture and horticulture, while recent advances focus on elucidating its molecular mechanisms and developing more efficient and sustainable formulations. [, , ]

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